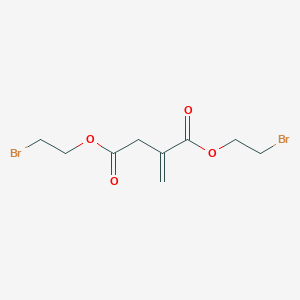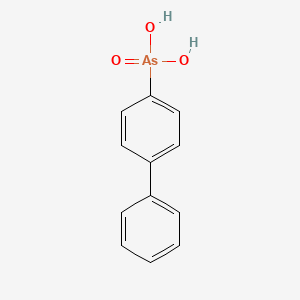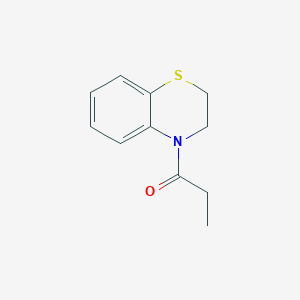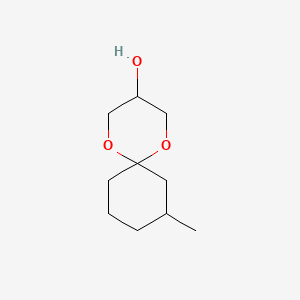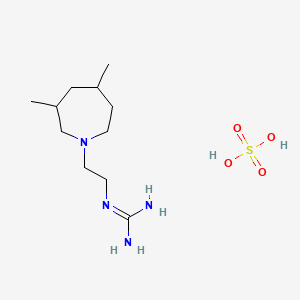
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a hexahydro-3,5-dimethyl-1H-azepin-1-yl group attached to an ethylguanidine moiety, and it is typically encountered as a sulfate salt.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate involves multiple steps, starting from readily available precursors. The key steps include the formation of the hexahydro-3,5-dimethyl-1H-azepin-1-yl intermediate, followed by its reaction with ethylguanidine. The final product is obtained by treating the intermediate with sulfuric acid to form the sulfate salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding. Its structural features make it suitable for investigating biochemical pathways and molecular mechanisms.
Medicine
In medicine, this compound has potential therapeutic applications. It can be explored as a candidate for drug development, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mécanisme D'action
The mechanism of action of (2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing biochemical pathways. The exact molecular pathways involved depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexahydro-1H-azepine derivatives: These compounds share a similar hexahydro-azepine core but differ in their substituents.
Ethylguanidine derivatives: Compounds with ethylguanidine moieties that exhibit similar reactivity and applications.
Uniqueness
(2-(Hexahydro-3,5-dimethyl-1H-azepin-1-yl)ethyl)guanidine sulfate stands out due to its unique combination of structural features, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound in scientific research.
Propriétés
Numéro CAS |
2779-54-6 |
|---|---|
Formule moléculaire |
C11H26N4O4S |
Poids moléculaire |
310.42 g/mol |
Nom IUPAC |
2-[2-(3,5-dimethylazepan-1-yl)ethyl]guanidine;sulfuric acid |
InChI |
InChI=1S/C11H24N4.H2O4S/c1-9-3-5-15(8-10(2)7-9)6-4-14-11(12)13;1-5(2,3)4/h9-10H,3-8H2,1-2H3,(H4,12,13,14);(H2,1,2,3,4) |
Clé InChI |
FAMDRDZZQOMKJE-UHFFFAOYSA-N |
SMILES canonique |
CC1CCN(CC(C1)C)CCN=C(N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



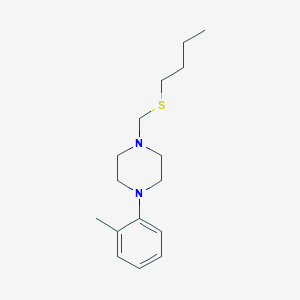
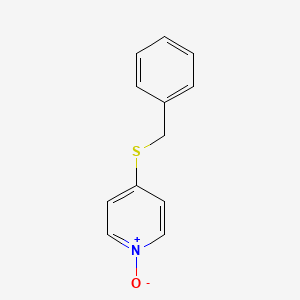
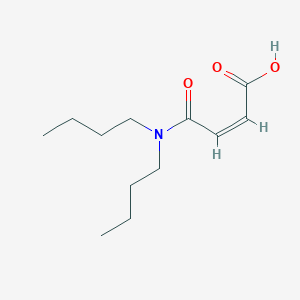

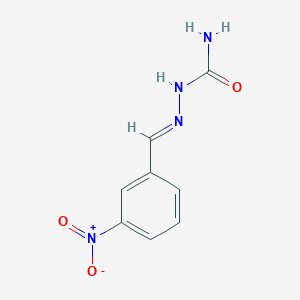

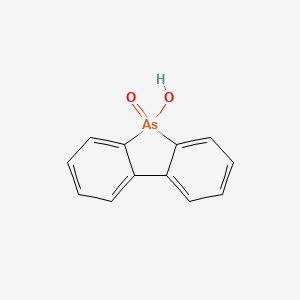
![1,4-Bis[[butyl(ethoxy)phosphoryl]oxy]butane](/img/structure/B14736099.png)
![[(2-amino-9H-purin-6-yl)sulfanyl]acetic acid](/img/structure/B14736106.png)
